molecular formula C10H7N3O B13706533 2-Aminooxazolo[4,5-c]quinoline

2-Aminooxazolo[4,5-c]quinoline

Cat. No.: B13706533
M. Wt: 185.18 g/mol
InChI Key: FUNBZNZXJIFZBZ-UHFFFAOYSA-N
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Description

2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the class of oxazoles and quinolines. This compound is characterized by a fused ring system that includes an oxazole ring and a quinoline ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Aminooxazolo[4,5-c]quinoline typically involves the cyclization of o-hydroxy substituted N-heteroarylformamide oximes with N,N-dimethylformamide dimethyl acetal (DMFDMA) . This method provides a straightforward route to the compound, allowing for the formation of the oxazole ring fused to the quinoline ring.

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.

Scientific Research Applications

2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .

Comparison with Similar Compounds

2-Aminooxazolo[4,5-c]quinoline can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of ongoing research. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in scientific advancements.

Properties

Molecular Formula

C10H7N3O

Molecular Weight

185.18 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]quinolin-2-amine

InChI

InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13)

InChI Key

FUNBZNZXJIFZBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N

Origin of Product

United States

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